molecular formula C9H13NO4S2 B063621 Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate CAS No. 175201-74-8

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate

Cat. No. B063621
CAS RN: 175201-74-8
M. Wt: 263.3 g/mol
InChI Key: DJKNSDZUTFEZQA-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate, also known as MPTC, is a chemical compound with potential applications in the field of pharmaceutical research. It belongs to the class of thiophene derivatives and has been found to exhibit interesting biological activities.

Mechanism of Action

The exact mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For example, Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It has also been reported to induce the expression of genes involved in apoptosis and cell cycle arrest. In addition, Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is its potential as a lead compound for drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further optimization and development. However, one of the limitations of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate research. One potential area of investigation is its role in metabolic disorders such as diabetes and obesity. Another potential area of research is its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to elucidate the exact mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is a promising compound with potential applications in the field of pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate involves the reaction of 3-aminothiophene-2-carboxylic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate. The overall yield of this reaction is reported to be around 50%.

Scientific Research Applications

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. In a study conducted by Wang et al., Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study by Yang et al. reported that Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 3-amino-4-propylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-3-4-16(12,13)6-5-15-8(7(6)10)9(11)14-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKNSDZUTFEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384816
Record name methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175201-74-8
Record name methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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